Chemerin-9, Mouse

描述

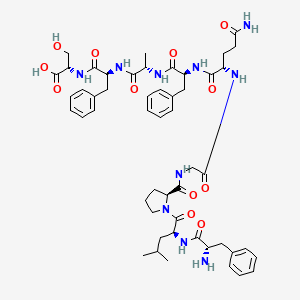

The compound “Chemerin-9, Mouse” is a complex organic molecule. It is characterized by multiple amino acid residues and phenyl groups, indicating its potential role in biological systems, possibly as a peptide or protein fragment.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring precise conditions to ensure the correct stereochemistry and functional group placement. Common methods include:

Peptide Bond Formation: Using coupling reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form amide bonds between amino acids.

Protecting Group Strategies: Employing protecting groups like Boc or Fmoc to protect amino groups during intermediate steps.

Purification: Techniques such as HPLC or crystallization to purify the final product.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase synthesis techniques to build the peptide chain step-by-step.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation at the phenyl groups or amino acid residues.

Reduction: Reduction reactions could target carbonyl groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学研究应用

Metabolic Regulation

Chemerin-9 has been extensively studied for its role in metabolic disorders, particularly in models of pancreatic dysfunction and insulin resistance.

Case Study: Pancreatic Dysfunction Model

A study investigated the effects of Chemerin-9 on a mouse model of pancreatic dysfunction (PDM). The results indicated that treatment with Chemerin-9 led to significant improvements in glucose tolerance and insulin resistance. Specifically, Chemerin-9 administration elevated serum chemerin levels and increased mRNA expression of glucose transporter 2 (GLUT2) and pancreatic and duodenal homeobox 1 (PDX1) in treated mice compared to controls. The findings suggest that Chemerin-9 may mitigate the adverse effects of PDM by enhancing insulin sensitivity and glucose metabolism .

| Parameter | Control Group | Chemerin-9 Group | Statistical Significance |

|---|---|---|---|

| Fasting Glucose Levels | Elevated | Significantly Lower | P < 0.05 |

| Postprandial Glucose Levels | Elevated | Significantly Lower | P < 0.05 |

| GLUT2 mRNA Expression | Low | Significantly Higher | P < 0.05 |

Neuroprotection

Recent studies have highlighted the neuroprotective effects of Chemerin-9, particularly in models of Alzheimer's disease.

Case Study: APP/PS1 Transgenic Mice

In a study involving APP/PS1 transgenic mice, which are commonly used to model Alzheimer's disease, Chemerin-9 was administered to assess its impact on cognitive deficits. The results demonstrated that Chemerin-9 treatment significantly reduced amyloid beta deposition and improved cognitive performance. Additionally, it was observed that Chemerin-9 enhanced microglial phagocytic activity while reducing pro-inflammatory responses, suggesting a shift towards a neuroprotective phenotype .

| Treatment | Cognitive Function | Microglial Activity |

|---|---|---|

| Control | Impaired | High Pro-inflammatory Activity |

| Chemerin-9 | Improved | Increased Phagocytic Activity |

Inflammation Modulation

Chemerin-9 has shown promise in modulating inflammatory responses in various disease models.

Case Study: Lung Disease Models

Research has indicated that Chemerin-9 exhibits both pro-inflammatory and anti-inflammatory properties depending on the context of lung diseases. In models of obstructive pulmonary diseases, Chemerin-9 treatment resulted in reduced inflammation markers and improved lung function metrics. This dual role suggests that Chemerin-9 could be leveraged therapeutically to balance inflammatory responses in chronic lung conditions .

| Disease Model | Inflammatory Markers | Lung Function Improvement |

|---|---|---|

| Obstructive Lung Disease | Decreased IL-4 & IL-13 | Significant Improvement |

| Control | Elevated | No Improvement |

Cellular Migration and Recruitment

The chemerin/CMKLR1 axis is critical for the recruitment of immune cells, particularly microglia, which play a significant role in neurodegenerative diseases.

Case Study: Astrocyte Migration

A study demonstrated that Chemerin-9 promotes the migration of astrocytes towards amyloid beta plaques via the activation of CMKLR1. This effect was shown to be dose-dependent, highlighting the potential for using Chemerin-9 to enhance astrocytic responses in neurodegenerative contexts .

| Chemerin-9 Concentration | Astrocyte Migration (%) |

|---|---|

| 0 nM | Baseline |

| 5 nM | Increased |

| 20 nM | Significantly Increased |

作用机制

The mechanism of action for such a compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The multiple amino acid residues suggest it could mimic natural peptides, binding to active sites or modulating biological pathways.

相似化合物的比较

Similar Compounds

Peptides: Short chains of amino acids, often used in research and medicine.

Proteins: Larger, more complex molecules with similar functional groups.

Synthetic Polypeptides: Engineered molecules designed to mimic natural peptides.

Uniqueness

This compound’s uniqueness lies in its specific sequence and stereochemistry, which could confer unique biological activity or stability compared to other peptides.

生物活性

Chemerin-9 is a synthetic peptide derived from the C-terminal region of mouse chemerin, specifically corresponding to amino acids 148-156. It acts as an agonist for the chemokine-like receptor 1 (CMKLR1), also known as ChemR23, with a reported effective concentration (EC50) of approximately 42 nM. This compound plays a significant role in various biological processes, including inflammation, glucose metabolism, and cardiovascular health.

Chemerin-9 interacts primarily with CMKLR1, initiating several intracellular signaling pathways. Upon binding to CMKLR1, it activates G protein-coupled receptor signaling, which leads to the mobilization of intracellular calcium and inhibition of cyclic AMP (cAMP) production. This activation is crucial for mediating the biological effects of chemerin, particularly in immune responses and metabolic regulation.

Biological Functions

- Inflammation Regulation : Chemerin-9 has been shown to have anti-inflammatory properties. In a study involving abdominal aortic aneurysm (AAA) formation in ApoE^−/− mice, treatment with chemerin-9 significantly reduced inflammatory cell infiltration and matrix metalloproteinase (MMP) expression, suggesting its potential therapeutic application in inflammatory diseases .

- Glucose Homeostasis : Research indicates that chemerin plays a critical role in regulating β-cell function and glucose homeostasis. Chemerin-deficient mice exhibited glucose intolerance due to impaired insulin secretion and increased hepatic glucose production. Conversely, transgenic mice expressing chemerin showed improved glucose tolerance and enhanced glucose-dependent insulin secretion (GSIS) .

- Cardiovascular Health : Elevated levels of chemerin have been associated with hypertension and cardiovascular diseases. Studies suggest that chemerin may influence vascular function by modulating endothelial responses and promoting inflammation within vascular tissues .

Case Study 1: Chemerin-9 in Abdominal Aortic Aneurysm

A study demonstrated that administering chemerin-9 to ApoE^−/− mice resulted in decreased AAA formation. The treatment reduced inflammatory markers and promoted structural integrity in the aorta by increasing elastic fibers and smooth muscle cells .

Case Study 2: Role in Glucose Metabolism

In another investigation, chemerin-deficient mice showed impaired insulin secretion during glucose challenges. This highlights chemerin's essential role in maintaining normal pancreatic function and suggests that chemerin-9 could be beneficial for metabolic disorders like diabetes .

Data Summary

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H68N10O12/c1-30(2)24-39(59-45(66)35(52)25-32-14-7-4-8-15-32)50(71)61-23-13-20-41(61)49(70)54-28-43(64)56-36(21-22-42(53)63)46(67)58-37(26-33-16-9-5-10-17-33)47(68)55-31(3)44(65)57-38(27-34-18-11-6-12-19-34)48(69)60-40(29-62)51(72)73/h4-12,14-19,30-31,35-41,62H,13,20-29,52H2,1-3H3,(H2,53,63)(H,54,70)(H,55,68)(H,56,64)(H,57,65)(H,58,67)(H,59,66)(H,60,69)(H,72,73)/t31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNIVNOHMNNKET-YOPQPAPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。